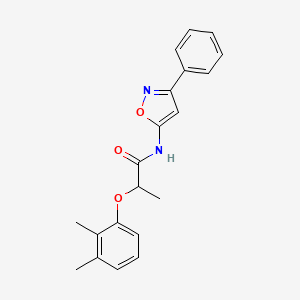
2-(2,3-dimethylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-dimethylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)propanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a phenoxy group, an oxazole ring, and a propanamide moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)propanamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 2,3-dimethylphenol, is reacted with an appropriate halogenated compound (e.g., 2-bromopropane) under basic conditions to form the phenoxy intermediate.
Oxazole Ring Formation: The phenoxy intermediate is then subjected to cyclization with a suitable reagent (e.g., nitrile oxide) to form the oxazole ring.
Amidation: The final step involves the reaction of the oxazole intermediate with a suitable amine (e.g., 3-phenyl-1,2-oxazol-5-amine) to form the desired propanamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(2,3-dimethylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-(2,3-dimethylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact mechanism and molecular targets involved.
類似化合物との比較
Similar Compounds
2-(2,3-dimethylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide: Similar structure with an acetamide moiety instead of propanamide.
2-(2,3-dimethylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)butanamide: Similar structure with a butanamide moiety instead of propanamide.
Uniqueness
The uniqueness of 2-(2,3-dimethylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)propanamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This can include differences in reactivity, binding affinity, and biological activity.
特性
分子式 |
C20H20N2O3 |
|---|---|
分子量 |
336.4 g/mol |
IUPAC名 |
2-(2,3-dimethylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)propanamide |
InChI |
InChI=1S/C20H20N2O3/c1-13-8-7-11-18(14(13)2)24-15(3)20(23)21-19-12-17(22-25-19)16-9-5-4-6-10-16/h4-12,15H,1-3H3,(H,21,23) |
InChIキー |
YEDKZUSNUKYKEE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)NC2=CC(=NO2)C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















